molecular formula C27H34N2O6 B11142884 4-[(4-butoxyphenyl)carbonyl]-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11142884
M. Wt: 482.6 g/mol
InChI Key: GYHIZZBMLGXSNU-GYHWCHFESA-N
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Description

4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxybenzoyl and dimethoxyphenyl groups. The final step involves the addition of the dimethylaminoethyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-6-7-17-35-19-13-11-18(12-14-19)24(30)22-23(20-9-8-10-21(33-4)26(20)34-5)29(16-15-28(2)3)27(32)25(22)31/h8-14,23,30H,6-7,15-17H2,1-5H3/b24-22-

InChI Key

GYHIZZBMLGXSNU-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=C(C(=CC=C3)OC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C(=CC=C3)OC)OC)O

Origin of Product

United States

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